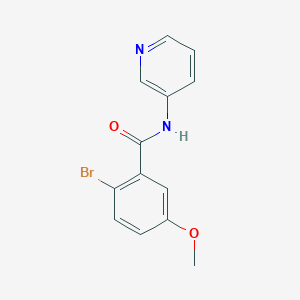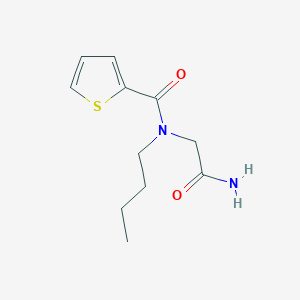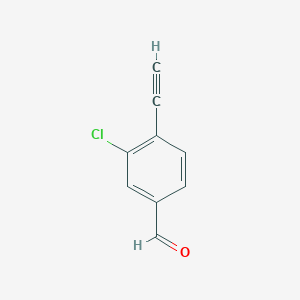
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is a chiral phosphine ligand that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications in catalysis. This compound is characterized by its two phosphine groups, each bonded to a pentane backbone and substituted with 4-isopropoxyphenyl groups. The stereochemistry of the compound, denoted by the (2R,4R) configuration, plays a crucial role in its reactivity and selectivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) typically involves the following steps:
Formation of the Pentane Backbone: The initial step involves the preparation of the pentane backbone with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Introduction of Phosphine Groups: The next step involves the introduction of phosphine groups to the pentane backbone. This is usually done through nucleophilic substitution reactions where phosphine precursors react with halogenated pentane derivatives.
Substitution with 4-Isopropoxyphenyl Groups: The final step involves the substitution of the phosphine groups with 4-isopropoxyphenyl groups. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions where the phosphine oxides are reduced back to phosphines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-isopropoxyphenyl groups are replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halogenated reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. Its chiral nature allows for enantioselective catalysis, making it valuable in the synthesis of chiral pharmaceuticals and fine chemicals.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to coordinate with metal ions makes it useful in studying metalloenzymes and other metal-containing biological systems.
Mechanism of Action
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) primarily involves its role as a ligand in catalysis. The compound coordinates with transition metal centers, forming complexes that facilitate various chemical transformations. The stereochemistry of the ligand influences the geometry and reactivity of the metal center, leading to enantioselective outcomes in catalytic reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-Bis(diphenylphosphino)pentane: Another chiral phosphine ligand with a similar pentane backbone but different substituents.
(2R,4R)-Bis(diphenylphosphino)butane: A shorter-chain analog with similar catalytic applications.
(2R,4R)-Bis(diphenylphosphino)hexane: A longer-chain analog with different steric and electronic properties.
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(4-isopropoxyphenyl)phosphine) is unique due to its specific combination of stereochemistry and substituents. The 4-isopropoxyphenyl groups provide distinct electronic and steric effects, influencing the compound’s reactivity and selectivity in catalytic processes. This makes it a valuable ligand for specific applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C41H54O4P2 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
[(2R,4R)-4-bis(4-propan-2-yloxyphenyl)phosphanylpentan-2-yl]-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C41H54O4P2/c1-28(2)42-34-11-19-38(20-12-34)46(39-21-13-35(14-22-39)43-29(3)4)32(9)27-33(10)47(40-23-15-36(16-24-40)44-30(5)6)41-25-17-37(18-26-41)45-31(7)8/h11-26,28-33H,27H2,1-10H3/t32-,33-/m1/s1 |
InChI Key |
ZUXOMDNTUJUOIE-CZNDPXEESA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)OC(C)C)C2=CC=C(C=C2)OC(C)C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)C(C)CC(C)P(C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


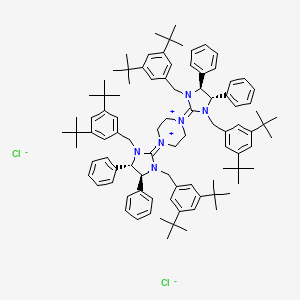

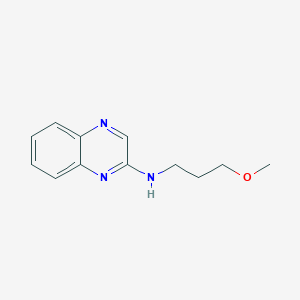

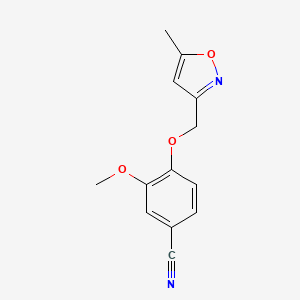
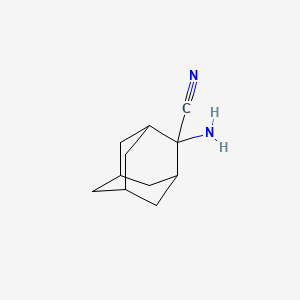

![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
